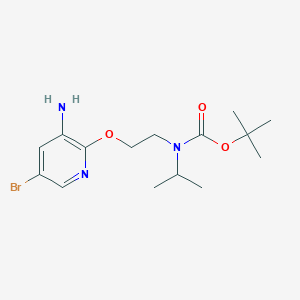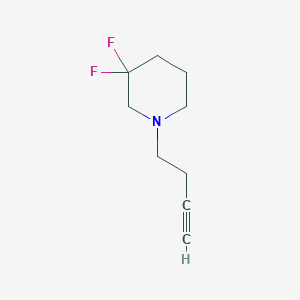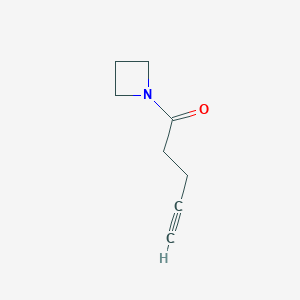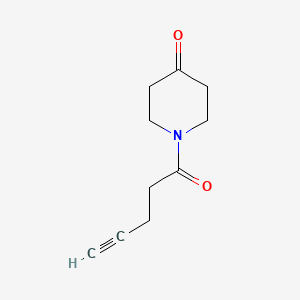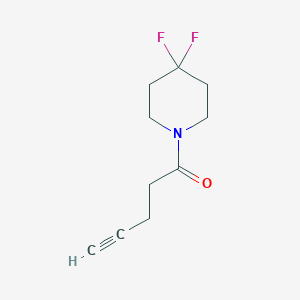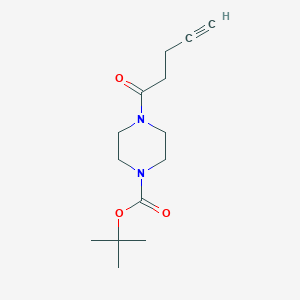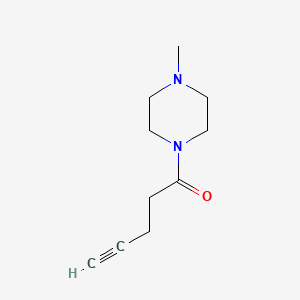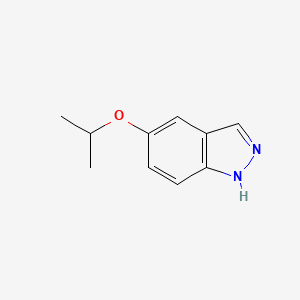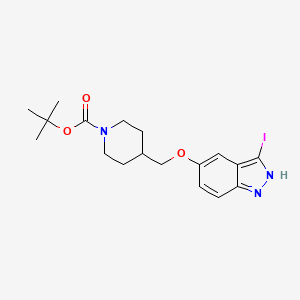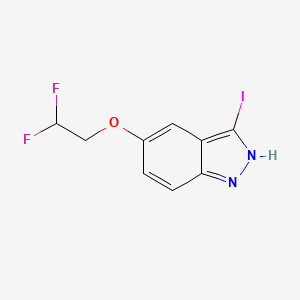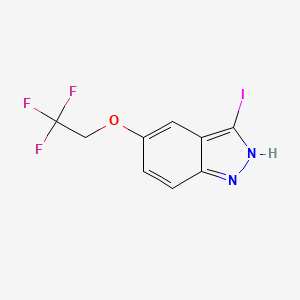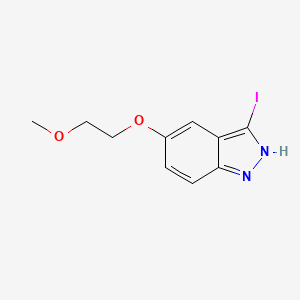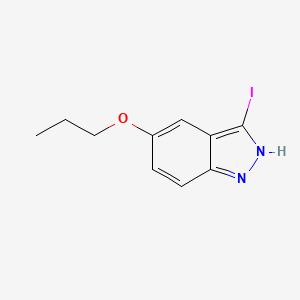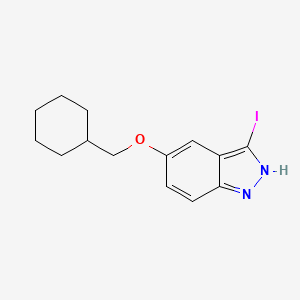
5-(Cyclohexylmethoxy)-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The cyclohexylmethoxy group can be introduced via a Williamson ether synthesis.
- This involves the reaction of cyclohexylmethanol with an appropriate alkyl halide in the presence of a strong base such as sodium hydride or potassium hydride .
Iodination:
- The iodination of the indazole ring can be achieved using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
- The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods:
Industrial production of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole can be achieved through several steps:
-
Formation of the Indazole Core:
- The indazole core can be synthesized by cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
- Reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the cyclohexylmethoxy group, leading to the formation of cyclohexanone derivatives.
-
Reduction:
- Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated indazole derivative.
-
Substitution:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Oxidation can yield cyclohexanone derivatives.
- Reduction can yield hydrogenated indazole derivatives.
- Substitution can yield various functionalized indazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules.
- It can serve as a precursor for the synthesis of other indazole derivatives with potential pharmaceutical applications.
Biology:
- The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Indazole derivatives are known for their pharmacological properties, and 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole could be investigated for its potential therapeutic applications.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole would depend on its specific application. In general, indazole derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity. The presence of the iodine atom and the cyclohexylmethoxy group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- 5-(Cyclohexylmethoxy)-1H-indazole
- 3-Iodo-1H-indazole
- 5-Methoxy-3-iodo-1H-indazole
Comparison:
- 5-(Cyclohexylmethoxy)-3-iodo-1H-indazole is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom, which can influence its chemical reactivity and biological activity.
- Compared to 5-(Cyclohexylmethoxy)-1H-indazole , the presence of the iodine atom in the 3-position can enhance its potential for further functionalization through substitution reactions.
- Compared to 3-Iodo-1H-indazole , the addition of the cyclohexylmethoxy group can increase the compound’s lipophilicity and potentially improve its biological activity.
- Compared to 5-Methoxy-3-iodo-1H-indazole , the cyclohexylmethoxy group can provide steric hindrance and influence the compound’s interaction with molecular targets.
Properties
IUPAC Name |
5-(cyclohexylmethoxy)-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMNAAQLDUTSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
